molecular formula C8H10N2O2 B1366436 Methyl 6-(aminomethyl)nicotinate CAS No. 139183-87-2

Methyl 6-(aminomethyl)nicotinate

Katalognummer B1366436
CAS-Nummer: 139183-87-2
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: WGPAOTBWPMCFMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(aminomethyl)nicotinate, also known as Methyl 6-(1-aminoethyl)nicotinate, is a chemical compound with the CAS Number: 1134776-56-9 . It has a molecular weight of 180.21 . The IUPAC name for this compound is methyl 6-(1-aminoethyl)nicotinate .


Synthesis Analysis

The synthesis of 6-methyl nicotine involves taking 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction, and amination ring closure reaction .


Molecular Structure Analysis

The molecular structure of Methyl 6-(aminomethyl)nicotinate is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3 .


Chemical Reactions Analysis

Chemical analysis of 6-methylnicotine has confirmed that the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 6-(aminomethyl)nicotinate include a molecular formula of C8H11ClN2O2 and an average mass of 202.638 Da . The compound is also found to be 98% pure .

Wissenschaftliche Forschungsanwendungen

Predictive Biomarkers for NAMPT Inhibitors

Methyl 6-(aminomethyl)nicotinate is a compound related to nicotinate phosphoribosyltransferase (NAPRT1), an enzyme necessary for nicotinic acid rescue. A study highlighted that tumor-specific promoter hypermethylation of NAPRT1 results in the inactivation of one of the NAD salvage pathways, leading to synthetic lethality with the administration of a NAMPT inhibitor. This discovery indicates that NAPRT1-specific immunohistochemical or DNA methylation assays could be employed to identify patients who might benefit from the coadministration of a Nampt inhibitor and nicotinic acid (Shames et al., 2013).

Synthesis and Antimicrobial Screening

Methyl 6-(aminomethyl)nicotinate is structurally related to nicotinamides, a class of compounds that have been synthesized for various biological activities. One study prepared 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides and conducted in vitro antimicrobial screening. These compounds showed promising activity against Gram-positive and Gram-negative bacteria, and fungal species, highlighting the potential of methyl 6-(aminomethyl)nicotinate related compounds in antimicrobial drug development (Patel & Shaikh, 2010).

Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a derivative of methyl 6-(aminomethyl)nicotinate, was synthesized safely and economically. This compound serves as an intermediate in the synthesis of novel anti-infective agents, indicating the importance of methyl 6-(aminomethyl)nicotinate derivatives in pharmaceutical manufacturing (Mulder et al., 2013).

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Methyl 6-(aminomethyl)nicotinate is related to nicotinamide, which is a substrate for the enzyme Nicotinamide N-methyltransferase (NNMT). The discovery of bisubstrate NNMT inhibitors and the first crystal structure of human NNMT with a small-molecule inhibitor provides crucial insights into the development of more potent and selective NNMT inhibitors. This is significant since NNMT overexpression is implicated in various human diseases, suggesting the therapeutic potential of methyl 6-(aminomethyl)nicotinate related compounds (Babault et al., 2018).

Wirkmechanismus

Target of Action

Methyl 6-(aminomethyl)nicotinate is a derivative of nicotinate, also known as niacin or vitamin B3 Considering its structural similarity to methyl nicotinate, it can be inferred that it may also target peripheral vasodilators .

Mode of Action

Methyl nicotinate, a structurally similar compound, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries . It’s plausible that Methyl 6-(aminomethyl)nicotinate may have a similar mode of action.

Biochemical Pathways

All components of vitamin b3, including nicotinate, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These molecules play crucial roles in various biochemical reactions in the body.

Pharmacokinetics

A study on a similar compound, 6-methylnicotine, showed that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine . This suggests that Methyl 6-(aminomethyl)nicotinate might have similar absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its structural similarity to methyl nicotinate, it can be inferred that it may have similar effects, such as enhancing local blood flow at the site of application .

Action Environment

It’s known that the release of similar substances to the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

Safety and Hazards

The safety data sheets for Methyl 6-(aminomethyl)nicotinate indicate that it is intended for R&D use only and not for medicinal, household, or other use . Further safety data indicates that it is used in laboratory chemicals and the manufacture of chemical compounds .

Zukünftige Richtungen

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Future research could focus on the pharmacological and epidemiological studies of 6-methylnicotine .

Eigenschaften

IUPAC Name

methyl 6-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPAOTBWPMCFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443334
Record name methyl 6-(aminomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139183-87-2
Record name methyl 6-(aminomethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(aminomethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(aminomethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-(aminomethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-(aminomethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(aminomethyl)nicotinate
Reactant of Route 6
Methyl 6-(aminomethyl)nicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.